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Compound of Interest

Compound Name: Mortatarin G

Cat. No.: B12377491

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the marine
natural product Dragmacidin G, a bis-indole alkaloid with significant biological activity. The
information presented herein is intended to serve as a comprehensive resource for
researchers, scientists, and professionals involved in natural product chemistry, medicinal
chemistry, and drug development. This document details the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for Dragmacidin G, outlines the experimental
protocols for data acquisition, and presents a putative signaling pathway based on the known
activity of related compounds.

Spectroscopic Data

The structural elucidation of Dragmacidin G has been accomplished through extensive
spectroscopic analysis. The following tables summarize the key quantitative data obtained from
1H NMR, 3C NMR, and High-Resolution Mass Spectrometry (HRMS).

'H and **C NMR Spectroscopic Data

The *H and 13C NMR data for Dragmacidin G were assigned based on 1D and 2D NMR
experiments, including COSY, HSQC, and HMBC. The chemical shifts (d) are reported in parts
per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: *H NMR Data for Dragmacidin G (CDsOD, 500 MHz)
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Position o (ppm) Multiplicity J (Hz)
H-2 8.08 S

H-4 7.62 d 8.5

H-5 7.20 dd 8.5,2.0
H-7 8.01 d 2.0
H-1' 11.21 brs

H-2' 8.60 S

H-4' 7.63 d 8.5
H-5' 7.22 dd 8.5,20
H-7' 8.24 d 2.0
H-10' 3.63 t 6.5
H-11' 3.01 t 6.5

Table 2: 13C NMR Data for Dragmacidin G (CDsOD, 125 MHz)
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Position o (ppm) Type
C-2 1254 CH
C-3 114.5 C
C-3a 129.8 C
C-14 121.2 CH
C-5 123.1 CH
C-6 1149 C
C-7 114.3 CH
C-7a 138.4 C
C-2' 144.1 CH
C-3 128.9 C
C-5' 141.8 C
C-6' 149.2 C
c-2" 125.8 CH
c-3" 114.2 C
C-3a" 130.0 C
c-4" 121.4 CH
Cc-5" 123.3 CH
C-6" 115.1 C
Cc-7" 114.6 CH
C-7a" 138.6 C
C-10' 42.1 CH:
c-11 325 CH2
C-13 158.2 C
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High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis was crucial for determining the elemental composition and confirming the
molecular weight of Dragmacidin G.

Table 3: HRMS Data for Dragmacidin G

lon Calculated m/z Found m/z

[M+H]* 618.0264 618.0266

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited for the
characterization of Dragmacidin G.

NMR Spectroscopy

H NMR, 3C NMR, and 2D NMR spectra were recorded on a JEOL JNM-ECA500 spectrometer
operating at 500 MHz for *H and 125 MHz for 13C. The sample was dissolved in deuterated
methanol (CDsOD). Chemical shifts were referenced to the residual solvent signals (CDsOD:
O0H 3.31, dC 49.0). Standard pulse sequences were utilized for COSY, HSQC, and HMBC
experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

High-resolution mass spectra were obtained using a Thermo Fisher Scientific Exactive Plus
Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
The sample was dissolved in methanol and introduced into the mass spectrometer via direct
infusion. The instrument was calibrated using a standard calibration mixture to ensure high
mass accuracy.

Biological Activity and Signaling Pathway

Dragmacidin G has demonstrated a broad spectrum of biological activities, including potent
antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and
Mycobacterium tuberculosis, as well as cytotoxicity against various cancer cell lines. While the
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specific signaling pathways affected by Dragmacidin G are still under investigation, the
mechanisms of action for related dragmacidin alkaloids, such as Dragmacidin | and J, have
been elucidated. These compounds are known to induce mitotic arrest at the metaphase by
inhibiting protein phosphatase 1 (PP1) and/or PP2A. This inhibition leads to the
hyperphosphorylation of key cell cycle regulatory proteins, ultimately resulting in apoptosis.

Based on this understanding, a putative signaling pathway for Dragmacidin G is proposed
below, illustrating the inhibition of protein phosphatases and the downstream consequences on
cell cycle progression.
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Caption: Putative signaling pathway of Dragmacidin G.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for
Dragmacidin G, essential for its identification, synthesis, and further development as a potential
therapeutic agent. The detailed NMR and MS data, coupled with the experimental protocols,
offer a solid foundation for researchers in the field. The proposed signaling pathway, based on
the activity of related compounds, provides a framework for future mechanistic studies to fully
elucidate the mode of action of this potent marine alkaloid.

 To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into the Marine
Alkaloid Dragmacidin G]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12377491#spectroscopic-data-for-dragmacidin-g-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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